1-(5-Bromoquinolin-8-yl)ethanol is an organic compound characterized by a quinoline structure with a bromine substituent at the 5-position and a hydroxyl group attached to an ethyl chain. Its molecular formula is , and it has a molecular weight of approximately 252.11 g/mol . This compound is of interest in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 1-(5-Bromoquinolin-8-yl)ethanol typically involves several steps that may include:
The synthetic route often involves controlling reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, reactions may be conducted under nitrogen atmosphere to prevent oxidation and moisture interference .
The molecular structure of 1-(5-Bromoquinolin-8-yl)ethanol features:
This arrangement contributes to the compound's unique chemical properties and potential reactivity.
1-(5-Bromoquinolin-8-yl)ethanol can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions, such as acidic or basic environments, to facilitate the desired transformations. For example, esterification typically requires acid catalysts or heat .
The mechanism of action for 1-(5-Bromoquinolin-8-yl)ethanol's biological effects is not fully elucidated but is believed to involve:
1-(5-Bromoquinolin-8-yl)ethanol has several scientific uses:
Research continues into optimizing its synthesis and exploring additional applications in medicinal chemistry and beyond .
Halogenated quinoline derivatives represent a cornerstone in modern anticancer drug discovery due to their inherent bioactivity and capacity for targeted polypharmacology. The strategic incorporation of bromine at the quinoline core, as seen in 1-(5-bromoquinolin-8-yl)ethanol (CAS 1565486-88-5), enhances electron-withdrawing properties and influences binding interactions with biological targets. This bromine atom facilitates π-stacking with DNA nucleobases and modulates electron density, thereby improving interactions with enzyme active sites involved in cancer progression [4] [9]. Phenotypic screening campaigns have identified such halogenated quinolines as potent cytotoxic agents, exemplified by the discovery of quinolinyl-nicotinamide lead QN519. Optimization yielded QN523 (IC₅₀ = 0.11 µM in MIA PaCa-2 pancreatic cancer cells), demonstrating efficacy comparable to gemcitabine through stress pathway activation [2]. The 5-bromo substitution specifically contributes to:
Table 1: Anticancer Activity of Representative Halogenated Quinolines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Key Mechanism |
|---|---|---|---|
| QN523 (5-Br derivative) | MIA PaCa-2 | 0.11 | ER stress/autophagy induction |
| Gemcitabine (control) | MIA PaCa-2 | 0.11 | Nucleoside analog |
| 5-Chloro analog | MIA PaCa-2 | >1.0 | Limited pathway activation |
The 8-position of quinoline offers distinctive spatial and electronic advantages for functionalization, as demonstrated in 1-(5-bromoquinolin-8-yl)ethanol. This substitution pattern creates a bidentate ligand system where the ethanol hydroxyl group and quinoline nitrogen form a pseudo-chelate structure, enhancing metal-binding capacity crucial for enzymatic inhibition [5] [7]. Key features include:
Table 2: Synthetic Accessibility of Key Bromoquinoline Intermediates
| CAS Number | Compound Name | Synthetic Accessibility | Key Application |
|---|---|---|---|
| 1565486-88-5 | 1-(5-Bromoquinolin-8-yl)ethanol | Moderate (2-3 steps) | Lead optimization scaffold |
| 3964-04-3 | 4-Bromoquinoline | High (commercial) | Cross-coupling substrates |
| 123869882 | 1-(7-Bromoquinolin-2-yl)ethanol | Low (multistep synthesis) | Limited bioactivity data |
Despite its therapeutic potential, 1-(5-bromoquinolin-8-yl)ethanol remains underexplored compared to other bromoquinoline architectures. Critical research gaps include:
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8